

Application Note: Mass Spectrometry

Fragmentation Analysis of 6-(4-Bromophenyl)pyridazin-3-ol

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Compound of Interest

Compound Name: *6-(4-Bromophenyl)pyridazin-3-ol*

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Abstract

This document outlines the anticipated mass spectrometry fragmentation pattern of the heterocyclic compound **6-(4-Bromophenyl)pyridazin-3-ol**. Understanding the fragmentation behavior of this and related molecules is crucial for their identification and structural elucidation in various stages of drug discovery and development. The presence of a bromine atom provides a characteristic isotopic signature, aiding in the confirmation of bromine-containing fragments. The proposed fragmentation pathways are based on established principles of mass spectrometry for heterocyclic and halogenated compounds. A detailed experimental protocol for acquiring the mass spectrum is also provided.

Introduction

6-(4-Bromophenyl)pyridazin-3-ol is a substituted pyridazinone derivative. Pyridazine and its analogues are an important class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in medicinal chemistry. Mass spectrometry is a powerful analytical technique for the characterization of such compounds. Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed techniques to induce fragmentation, providing valuable structural information. The fragmentation pattern is highly dependent on the chemical structure and the ionization method

used. For **6-(4-Bromophenyl)pyridazin-3-ol**, key fragmentation is expected to occur through cleavages of the pyridazine ring and the carbon-bromine bond.

Proposed Mass Spectrometry Fragmentation Pattern

The mass spectrum of **6-(4-Bromophenyl)pyridazin-3-ol** is expected to exhibit a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br isotopes in approximately 1:1 ratio). The fragmentation is likely to proceed through several key pathways:

- Initial Fragmentation: The molecular ion may undergo initial fragmentation through several competing pathways, including cleavage of the pyridazine ring and loss of small neutral molecules.
- Pyridazine Ring Cleavage: A common fragmentation pathway for pyridazine derivatives involves the cleavage of the N-N bond and subsequent ring opening.^[1] This can lead to the loss of nitrogen (N₂) or other small fragments.
- Loss of CO: The pyridazin-3-ol tautomer exists in equilibrium with the 6-(4-bromophenyl)-2H-pyridazin-3-one form. This lactam form can readily lose a molecule of carbon monoxide (CO).
- Loss of Bromine: Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (•Br), resulting in a fragment ion without the characteristic bromine isotopic pattern.
- Phenyl Group Fragmentation: The bromophenyl group itself can fragment, although it is a relatively stable moiety. A fragment corresponding to the bromophenyl cation is anticipated. Further fragmentation of the phenyl ring could lead to smaller aromatic fragments.

Quantitative Data Summary

The following table summarizes the expected major fragment ions for **6-(4-Bromophenyl)pyridazin-3-ol**, their proposed elemental compositions, and their characteristic m/z values, including the isotopic peak for bromine-containing fragments.

Proposed Fragment	Elemental Composition	m/z (79Br)	m/z (81Br)	Notes
Molecular Ion [M]+•	C10H7BrN2O	250	252	Exhibits characteristic 1:1 bromine isotopic pattern.
[M - N2]+•	C10H7BrO	222	224	Loss of molecular nitrogen from the pyridazine ring.
[M - CO]+•	C9H7BrN2	222	224	Loss of carbon monoxide from the pyridazinone tautomer.
[M - Br]+	C10H7N2O	171	-	Loss of the bromine radical.
[C6H4Br]+	C6H4Br	155	157	Bromophenyl cation.
[C6H5]+	C6H5	77	-	Phenyl cation resulting from the loss of Br from the bromophenyl fragment.

Experimental Protocols

Sample Preparation

- Dissolve 1-2 mg of **6-(4-Bromophenyl)pyridazin-3-ol** in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof).
- For ESI-MS, further dilute the sample solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

- For EI-MS, the sample can be introduced via a direct insertion probe or through a gas chromatograph.

Mass Spectrometry Analysis (ESI-MS/MS)

- Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer or a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode is typically preferred for nitrogen-containing heterocyclic compounds.
- Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 μ L/min.
- MS1 Parameters:
 - Capillary Voltage: 3.5 - 4.5 kV
 - Nebulizing Gas (N2) Flow: 1.0 - 2.0 L/min
 - Drying Gas (N2) Flow: 8.0 - 12.0 L/min
 - Drying Gas Temperature: 300 - 350 °C
 - Scan Range: m/z 50 - 500
- MS/MS (Tandem MS) Parameters:
 - Select the protonated molecular ion $[M+H]^+$ (m/z 251/253) as the precursor ion.
 - Collision Gas: Argon
 - Collision Energy: Ramp the collision energy from 10 to 40 eV to observe a range of fragment ions.

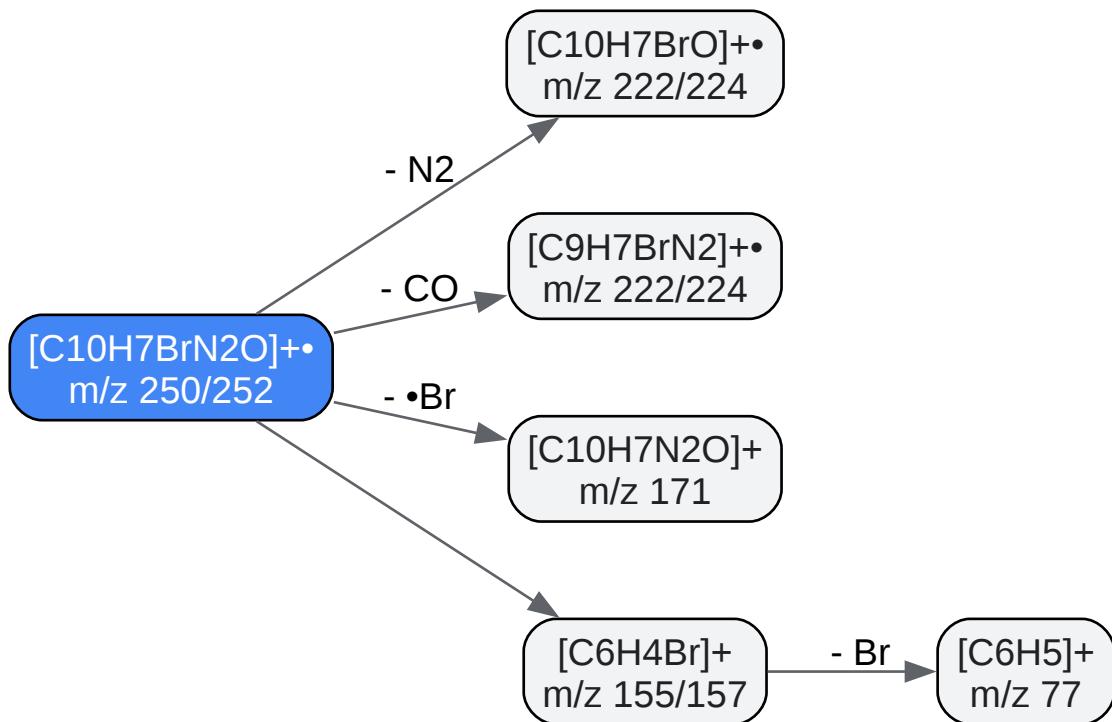
Mass Spectrometry Analysis (EI-MS)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

- Ionization Energy: 70 eV.
- Source Temperature: 200 - 250 °C.
- Scan Range: m/z 40 - 500.
- Sample Introduction: If using a direct insertion probe, heat the probe gradually to volatilize the sample. If using GC, select an appropriate column and temperature program to ensure good separation and peak shape.

Visualizations

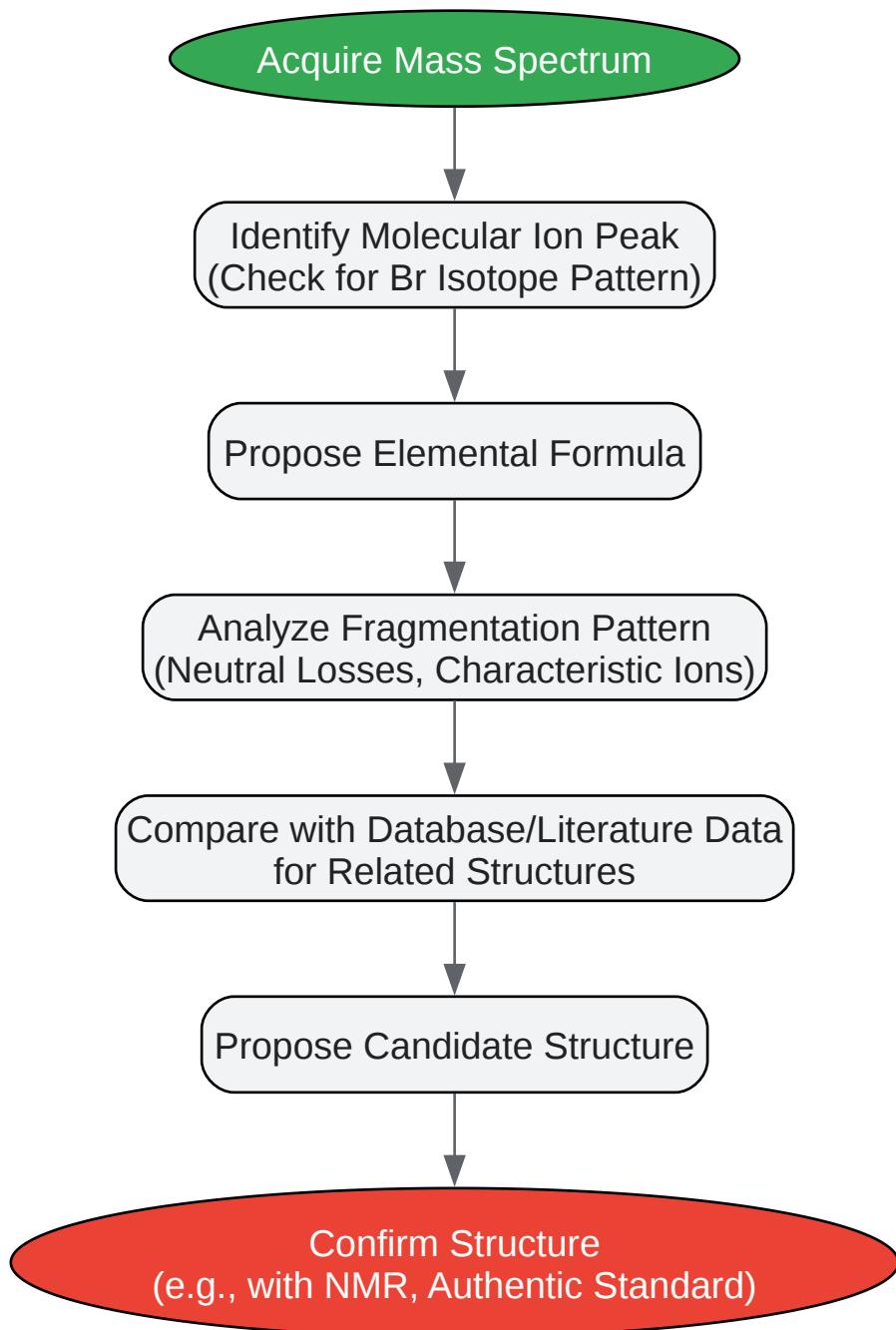
The following diagram illustrates the proposed fragmentation pathway of **6-(4-Bromophenyl)pyridazin-3-ol**.



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Caption: Proposed EI-MS fragmentation pathway for **6-(4-Bromophenyl)pyridazin-3-ol**.

The logical workflow for identifying an unknown compound based on its mass spectrum is depicted below.



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Caption: General workflow for structure elucidation using mass spectrometry.

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References

- 1. Electrospray ionization–tandem mass spectrometric study of fused nitrogen-containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
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